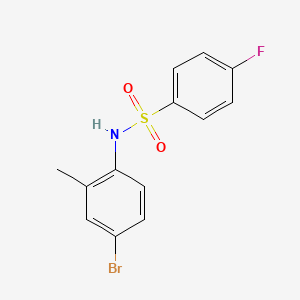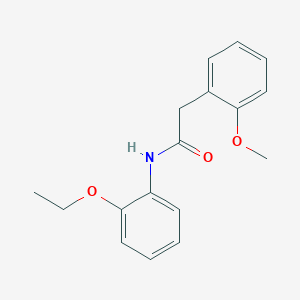![molecular formula C19H13FN4O B5782680 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. Additionally, this compound has been shown to have antioxidant activity and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its solubility issues and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for the research on 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One of the most significant directions is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects. However, further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-fluorophenylhydrazine and chalcone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acryloyl chloride in the presence of triethylamine to yield 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXWFJXRNACBPJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)


